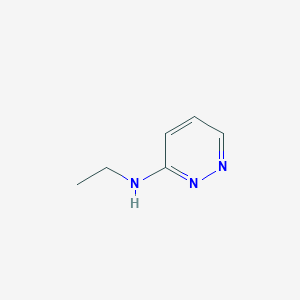

N-ethylpyridazin-3-amine

Descripción general

Descripción

N-ethylpyridazin-3-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-ethylpyridazin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyridazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: N-ethylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylpyridazin-3-one, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-ethylpyridazin-3-amine serves as a building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives such as N-ethylpyridazin-3-one.

- Reduction : Reacts with reducing agents like lithium aluminum hydride.

- Substitution Reactions : Engages in nucleophilic substitution, allowing for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains.

- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation have yielded promising results .

Medicine

The compound is being explored as a pharmaceutical intermediate , particularly in the development of drugs targeting neurodegenerative diseases. Its derivatives have been studied for their effects on amyloid-beta production, which is crucial in Alzheimer's disease research. For instance, pyridazine derivatives have shown efficacy in modulating γ-secretase activity, leading to reduced amyloid-beta levels in animal models .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents | N-ethylpyridazin-3-one |

| Reduction | Reaction with lithium aluminum hydride | Reduced derivatives |

| Substitution | Nucleophilic substitution reactions | Various N-substituted derivatives |

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Reduced proliferation of cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound against several bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics. This underscores its potential as a lead compound for antibiotic development.

Case Study 2: Neurodegenerative Disease Research

In preclinical studies focusing on Alzheimer's disease, derivatives of this compound demonstrated the ability to modulate γ-secretase activity effectively. These compounds were capable of significantly reducing amyloid-beta levels in transgenic mouse models, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of N-ethylpyridazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pyridazine: The parent compound with a similar structure but without the ethylamine group.

N-methylpyridazin-3-amine: A similar compound where the ethyl group is replaced by a methyl group.

3-chloropyridazine: A derivative with a chlorine atom at the 3-position instead of an amino group.

Uniqueness: N-ethylpyridazin-3-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Actividad Biológica

N-ethylpyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with an ethyl group attached to the nitrogen atom. The synthesis of this compound typically involves methods such as:

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of pyridazine derivatives through cross-coupling techniques, allowing for modifications that enhance biological activity.

- N-Methylation Techniques : The introduction of methyl groups can influence the compound's pharmacological properties, as seen in related studies where N-methylation improved the activity of similar compounds against certain enzymes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating a series of pyridine derivatives, compounds structurally related to this compound demonstrated potent inhibition against various bacterial strains, including Escherichia coli. The effectiveness of these compounds was quantified through Minimum Inhibitory Concentrations (MICs) and is summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | E. coli |

| Related derivative A | 16 | Staphylococcus aureus |

| Related derivative B | 64 | Pseudomonas aeruginosa |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the cholinergic system, which is often disrupted in conditions like Alzheimer’s disease. The inhibitory effects of this compound were assessed using IC50 values:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 42 | Study on pyridine derivatives |

| Butyrylcholinesterase (BuChE) | 38 | Study on pyridine derivatives |

The results indicate that this compound possesses a promising profile as an AChE inhibitor, potentially contributing to therapeutic strategies for Alzheimer's disease.

Case Studies

Case Study 1: Neuroprotective Effects

In one study, researchers investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to induced oxidative stress. Results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against human coronaviruses. The compound demonstrated moderate antiviral activity with EC50 values indicating effective inhibition at micromolar concentrations.

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for N-ethylpyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer : this compound is typically synthesized via multi-step reactions involving functional group substitutions. For example, halogenated pyridazines (e.g., 3-chloropyridazine) can undergo nucleophilic substitution with ethylamine under basic conditions. Key parameters for optimization include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation .

- Catalysts : Copper(I) bromide or palladium catalysts enhance coupling efficiency in aryl amination steps .

- Purification : Column chromatography using gradients of ethyl acetate/hexane (0–100%) ensures high purity (>95%) .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- NMR : H and C NMR verify substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm for CH and δ 3.0–3.5 ppm for CH) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 152.1 for CHN) .

- HPLC : Purity >98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The pyridazine ring’s electron-deficient nature facilitates electrophilic substitution at the 4- and 6-positions. Steric hindrance from the ethyl group directs reactivity:

- Suzuki Coupling : Para-substituted aryl boronic acids yield higher regioselectivity (80–90%) compared to ortho-substituted analogs (<50%) due to steric clashes .

- Buchwald-Hartwig Amination : Electron-rich amines (e.g., piperidine) react faster than bulky tert-butylamine, as shown by kinetic studies .

Q. Q4. What strategies mitigate N-nitrosamine contamination in this compound during synthesis?

Methodological Answer : N-Nitrosamine formation (a mutagenic risk) is minimized via:

- Process Controls : Avoid nitrosating agents (e.g., nitrites) and secondary amines in reaction steps. Use tertiary amines (e.g., triethylamine) as bases .

- Analytical Monitoring : GC-NPD (nitrogen-phosphorus detection) or LC-HRMS quantifies trace nitrosamines at ppb levels .

- Purification : Acidic washes (1M HCl) remove residual amines before final crystallization .

Q. Q5. How can computational methods predict the metabolic stability of this compound derivatives?

Methodological Answer : In silico tools guide experimental design:

- Density Functional Theory (DFT) : Calculates oxidation potentials of the pyridazine ring; higher potentials correlate with slower CYP450-mediated metabolism .

- Molecular Dynamics : Simulates binding affinities to hepatic enzymes (e.g., CYP3A4) to identify labile sites (e.g., ethyl group demethylation) .

- QSAR Models : Train datasets on pyridazine analogs to predict metabolic half-lives (R > 0.85 in validated models) .

Q. Data Contradictions and Resolution

Q. Q6. How to resolve discrepancies in reported biological activity data for this compound analogs?

Methodological Answer : Conflicting data often arise from assay variability. Best practices include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 < P20) and ATP-based viability assays (e.g., CellTiter-Glo®) .

- Control Compounds : Benchmark against reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .

- Dose-Response Curves : Report IC values with 95% confidence intervals (n ≥ 3 replicates) .

Q. Stability and Degradation Pathways

Q. Q7. What are the dominant degradation pathways of this compound under accelerated storage conditions?

Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) reveal:

- Oxidation : Major pathway via pyridazine ring hydroxylation (confirmed by LC-HRMS, [M+O]+ ions) .

- Hydrolysis : Ethyl group cleavage in acidic conditions (pH <3), forming pyridazin-3-amine .

- Photolysis : UV light (254 nm) induces dimerization, detectable via UPLC retention time shifts .

Propiedades

IUPAC Name |

N-ethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGIFRJRLHNPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.